(3,3-Dimethyloxetan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyloxetan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO. It features a four-membered oxetane ring substituted with two methyl groups at the 3-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloxetan-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method starts with the preparation of oxetane derivatives through intramolecular cyclization reactions. For instance, the cyclization of epoxides or halohydrins can yield oxetane rings .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes the formation of the oxetane ring followed by functional group transformations to introduce the amine group. Safety measures are crucial during the production due to the potential hazards associated with intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyloxetan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other substituents on the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
(3,3-Dimethyloxetan-2-yl)methanamine is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxetan-2-yl)methanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanamine: Similar structure but lacks the methyl groups at the 3-position.
3-Methyloxetan-2-yl)methanamine: Contains only one methyl group at the 3-position.
2-Oxetanemethanamine: Another oxetane derivative with different substitution patterns.
Uniqueness
(3,3-Dimethyloxetan-2-yl)methanamine is unique due to the presence of two methyl groups at the 3-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(3,3-dimethyloxetan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-8-5(6)3-7/h5H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHDIBQJSWLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34795-24-9 |
Source
|
Record name | (3,3-dimethyloxetan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.